sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate
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Overview
Description
Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate is a useful research compound. Its molecular formula is C30H57N2NaO11S and its molecular weight is 676.8 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate involves several steps:
Reaction of Oleic Acid with Triethanolamine: Oleic acid reacts with triethanolamine to form triethanolamine oleate. This reaction typically requires a catalyst and is conducted at controlled temperatures to ensure the formation of the desired product[][1].
Sulfonation: The resulting triethanolamine oleate is then subjected to sulfonation, introducing the sulfonic acid group into the molecule. This step is crucial for enhancing the surfactant properties of the compound[][1].
Chemical Reactions Analysis
Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate[][1].
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives[][1].
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents[][1].
Scientific Research Applications
Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions, aiding in the formation of stable emulsions and dispersions[][1].
Biology: The compound is employed in biological studies for its ability to interact with cell membranes and proteins, making it useful in cell culture and protein purification[][1].
Medicine: In the medical field, it is explored for its potential as a drug delivery agent due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs[][1].
Industry: Industrial applications include its use in detergents, cosmetics, and personal care products, where it acts as an emulsifier and stabilizer[][1].
Comparison with Similar Compounds
Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate can be compared with similar compounds such as:
Triethanolamine Oleate: This compound shares a similar structure but lacks the sulfonic acid group, resulting in different surfactant properties[][1].
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid (BES): BES is another compound with sulfonic acid groups, but it has a different molecular structure and is primarily used as a buffer in biochemical research[][1].
Properties
CAS No. |
75476-97-0 |
---|---|
Molecular Formula |
C30H57N2NaO11S |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate |
InChI |
InChI=1S/C24H43NO8S.C6H15NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-23(27)20-21(24(28)29)34(30,31)32;8-4-1-7(2-5-9)3-6-10;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,28,29)(H,30,31,32);8-10H,1-6H2;/q;;+1/p-1/b10-9-;; |
InChI Key |
NZIXZWUIOQTPEC-XXAVUKJNSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.C(CO)N(CCO)CCO.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.C(CO)N(CCO)CCO.[Na+] |
Origin of Product |
United States |
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